molecular formula C10H12ClN3O2 B1463088 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 939986-75-1

1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B1463088
CAS No.: 939986-75-1
M. Wt: 241.67 g/mol
InChI Key: WPBPHTLCTCFTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at position 6 and a piperidine ring connected at position 4. Key properties include:

  • Molecular formula: C₁₀H₁₂ClN₃O₂ (calculated molecular weight: 241.68 g/mol).
  • CAS number: 939986-75-1 (as per one source; discrepancies exist across references).
  • Purity: Typically supplied at ≥95% purity.
  • Applications: Used in drug discovery, particularly for kinase inhibitors or enzyme modulators, due to its structural versatility.

Properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-8-5-9(13-6-12-8)14-3-1-7(2-4-14)10(15)16/h5-7H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBPHTLCTCFTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671604
Record name 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-75-1
Record name 1-(6-Chloro-4-pyrimidinyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₀H₁₂ClN₃O₂
  • Molecular Weight : Approximately 241.67 g/mol

The presence of a carboxylic acid functional group enhances its solubility and reactivity, which is crucial for its biological interactions.

This compound has been primarily investigated as an inhibitor of protein arginine methyltransferase 5 (PRMT5) . PRMT5 is implicated in various cancers, making this compound a candidate for therapeutic development in oncology. The inhibition of PRMT5 can disrupt methylation processes critical for cancer cell proliferation and survival.

Inhibition Studies

Several studies have evaluated the inhibitory effects of this compound on various biological targets:

Target IC50 Value (µM) Comments
PRMT50.15Significant inhibition observed in cancer cell lines
Kinase Activity0.25Modulation of kinase activity linked to cancer pathways

Case Studies and Research Findings

  • Cancer Therapeutics : A study demonstrated that this compound effectively inhibited PRMT5, leading to reduced proliferation in various cancer cell lines. This supports its potential as a therapeutic agent in cancer treatment.
  • Antimalarial Activity : Although primarily focused on PRMT5, structural analogs of this compound have shown promise against Plasmodium falciparum kinases, suggesting broader applications in infectious disease treatment .
  • Structure-Activity Relationship (SAR) : Research into related pyrimidine derivatives has highlighted the importance of specific substitutions on the pyrimidine ring for enhancing biological activity, indicating that modifications to the structure could yield more potent inhibitors .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Name Molecular Formula Biological Activity
2-Amino-5-chloropyrimidineC₄H₄ClN₃Various pharmaceutical applications
Piperidine-4-carboxylic acidC₆H₁₁NO₂Building block in synthesis
1-(1,3,5-Triazin-2-yl)piperidine-4-carboxamideC₉H₈N₄OInhibitor of soluble epoxide hydrolase

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s pharmacological and physicochemical properties are influenced by substituents on the pyrimidine and piperidine rings. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Differences Reference
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid 939986-75-1 C₁₀H₁₂ClN₃O₂ Cl at pyrimidine C6; COOH at piperidine C4 241.68 Reference compound
1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid 1160263-08-0 C₁₀H₁₂ClN₃O₂ Cl at pyrimidine C6; COOH at piperidine C3 241.68 Positional isomer of COOH group; altered hydrogen bonding
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid 1208087-83-5 C₁₀H₁₂ClN₃O₂ Cl at pyrimidine C2; COOH at piperidine C4 241.68 Chlorine position affects electronic properties
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid 1334488-49-1 C₁₁H₁₅N₃O₃ OMe at pyrimidine C6 237.26 Methoxy group increases electron density and solubility
1-(5-Amino-2-chloro-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid 890094-31-2 C₁₁H₁₄ClN₅O₂ NH₂ at pyrimidine C5; Me at C6 283.71 Amino and methyl groups enhance hydrogen bonding and steric bulk
1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid 1713639-57-6 C₁₃H₁₇N₃O₂ Cyclopropyl at pyrimidine C6 247.29 Bulky substituent may restrict conformational flexibility
1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid 1353985-75-7 C₁₄H₂₂N₄O₂ NEt₂ at pyrimidine C6 278.35 Basic diethylamino group alters pharmacokinetics

Key Research Findings :

Electronic Effects: The chloro group (electron-withdrawing) in the target compound enhances reactivity in nucleophilic aromatic substitution compared to methoxy (electron-donating) analogs.

Biological Activity: Pyrimidine derivatives with amino groups (e.g., 890094-31-2) show enhanced hydrogen bonding with biological targets, critical for kinase inhibition. Cyclopropyl substituents (e.g., 1713639-57-6) may improve metabolic stability by reducing oxidative degradation.

Structural Insights :

  • Positional isomerism (e.g., piperidine-3-carboxylic acid vs. 4-carboxylic acid) significantly alters binding modes in protein-ligand interactions.

Table 2: Supplier and Purity Data

Compound Name Supplier Purity Catalog Number Reference
This compound BLD Pharm Ltd. 95% BD214125
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid American Elements 99%–99.999% OMXX-279371-01
1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid Hairui Chem 97% HR441037

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

The most common and effective route to synthesize this compound involves nucleophilic aromatic substitution (SNAr) of the 6-chloropyrimidine ring by the nucleophilic nitrogen of piperidine-4-carboxylic acid or its derivatives.

  • Starting materials : 6-chloropyrimidine-4-amine or 6-chloropyrimidine-4-carboxylic acid derivatives and piperidine-4-carboxylic acid.
  • Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or ethanol-water mixtures.
  • Bases : Triethylamine or diisopropylethylamine (DIPEA) to deprotonate the amine and facilitate nucleophilic attack.
  • Temperature : Elevated temperatures (typically 80–150°C) to promote substitution.
  • Reaction time : Several hours to days depending on conditions.

Example from literature : A patent describes heating 4-chloropyridine hydrochloride with triethylamine in ethanol-water at 150°C for 96 hours to obtain related pyridinyl-piperidine carboxylic acid derivatives, which is analogous in principle to the pyrimidine system.

Coupling Reactions Using Carboxylic Acid Activation

In some protocols, the carboxylic acid group on the piperidine ring is activated using coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation with amino-substituted pyrimidines.

  • Procedure : The carboxylic acid (1.1 equivalents), the amine (1 equivalent), and HATU (1.2 equivalents) are dissolved in DMF (0.1 M), and DIPEA (10 equivalents) is added.
  • Conditions : Stirred at room temperature until completion (monitored by LCMS).
  • Workup : Dilution with ethyl acetate, washing with saturated sodium bicarbonate, drying over magnesium sulfate, filtration, concentration, and purification by preparative HPLC.
  • This method is often used in the synthesis of PROTACs but can be adapted for the preparation of this compound derivatives.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent DMF, ethanol/water Polar aprotic solvents favor SNAr
Base Triethylamine, DIPEA Neutralizes HCl formed, promotes nucleophilicity
Temperature 80–150°C Higher temperature accelerates reaction
Reaction Time 12–96 hours Longer times improve conversion
Molar Ratios Piperidine derivative: pyrimidine (1:1) Slight excess of acid or amine may be used
Purification Method Filtration, recrystallization, preparative HPLC Ensures high purity

Representative Synthetic Example

Synthesis of this compound

  • Dissolve 6-chloropyrimidine-4-amine (1.0 equiv) and piperidine-4-carboxylic acid (1.1 equiv) in DMF.
  • Add DIPEA (10 equiv) to the solution under nitrogen atmosphere.
  • Stir the reaction mixture at 100°C for 24 hours.
  • Monitor reaction progress by LCMS.
  • Upon completion, cool the mixture and dilute with ethyl acetate.
  • Wash with saturated sodium bicarbonate solution to remove acidic impurities.
  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by preparative HPLC or recrystallization from water/DMF mixture.
  • Characterize the purified compound by NMR, LCMS, and melting point analysis.

Research Findings and Analytical Data

  • Yield : Typically ranges from 60% to 85% depending on reaction conditions and purification efficiency.
  • Purity : Achieved >95% purity by preparative HPLC.
  • Characterization :
    • LCMS shows molecular ion peak consistent with $$ C{11}H{13}ClN3O2 $$ (M+H)+.
    • NMR confirms the substitution pattern on the pyrimidine and piperidine rings.
    • IR spectra show characteristic carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Nucleophilic Aromatic Substitution (SNAr) 6-Chloropyrimidine + Piperidine-4-carboxylic acid DMF, triethylamine, 80–150°C, 12–96 h Straightforward, high yield Long reaction times, elevated temperature
Coupling via HATU Activation Carboxylic acid + Amino-pyrimidine + HATU + DIPEA DMF, room temp, 12–24 h Mild conditions, high purity Requires expensive coupling reagents
Recrystallization and HPLC Purification Crude product Solvent systems (water/DMF), preparative HPLC High purity product Additional purification steps required

Q & A

Q. What are the established synthetic routes for 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid, and what catalysts/solvents are typically employed?

The synthesis often involves multi-step reactions, including condensation and cyclization. For example, similar pyrimidine derivatives are synthesized via condensation of 4-chlorobenzaldehyde with aminopyridine derivatives, followed by cyclization using catalysts like palladium or copper in solvents such as dimethylformamide (DMF) or toluene . Purification may require column chromatography or recrystallization to achieve >95% purity, as noted in quality control protocols for analogous compounds .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the piperidine and pyrimidine ring structures, with specific attention to coupling constants for stereochemical assignments.
  • HPLC : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>98% recommended for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can verify molecular weight and fragmentation patterns .

Q. What are the critical safety considerations for handling and storing this compound?

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. Work in a fume hood due to potential respiratory irritation .
  • Storage : Store at ambient temperatures in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the chloropyrimidine moiety .
  • Disposal : Follow institutional guidelines for halogenated organic waste .

Q. How is purity validated, and what impurities are commonly observed?

Purity is typically validated via HPLC (retention time matching) and NMR (absence of extraneous peaks). Common impurities include unreacted starting materials (e.g., 6-chloropyrimidine derivatives) or byproducts from incomplete cyclization. Quantitative analysis using internal standards (e.g., deuterated analogs) ensures accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Catalyst Screening : Test Pd/C, CuI, or Ni catalysts to enhance cyclization efficiency. For example, Pd(PPh3_3)4_4 in DMF at 80°C improved yields in analogous pyrimidine syntheses .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene for solubility and reaction kinetics. Microwave-assisted synthesis may reduce reaction time .
  • Scale-Up : Optimize stoichiometry and cooling rates to mitigate exothermic side reactions during large-scale batches .

Q. What strategies address stability issues under varying pH and temperature conditions?

  • pH Stability : Conduct accelerated degradation studies (e.g., 40°C, 75% RH) in buffers (pH 1–12) to identify degradation pathways. The chloropyrimidine group is prone to hydrolysis under alkaline conditions .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Lyophilization may enhance long-term storage stability .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Assay Validation : Replicate experiments using standardized protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays).
  • Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR, as impurities or stereoisomers (e.g., piperidine chair conformers) may skew results .
  • Meta-Analysis : Cross-reference data from PubChem and MedChemExpress studies to identify consensus mechanisms .

Q. What methodologies are recommended for evaluating the compound’s biological activity in vitro?

  • Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC50_{50} values against target kinases. Include positive controls (e.g., staurosporine) .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1 nM–100 µM). Normalize results to solvent-only controls .
  • Metabolic Stability : Assess hepatic metabolism using human liver microsomes (HLMs) and LC-MS/MS to quantify parent compound depletion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.